![molecular formula C19H16ClF3N2O4S B2742072 Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate CAS No. 338966-74-8](/img/structure/B2742072.png)
Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate is a useful research compound. Its molecular formula is C19H16ClF3N2O4S and its molecular weight is 460.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Structural Analysis
Research into similar compounds has focused on understanding their structural properties, particularly how hydrogen bonding influences their molecular conformation and stability. For example, studies on anticonvulsant enaminones have detailed crystal structures, highlighting the significance of hydrogen bonding in forming molecular chains and determining the dihedral angles between planes of molecules (Kubicki et al., 2000). Such insights are crucial for the design and synthesis of pharmacologically active compounds, where the arrangement of atoms can drastically affect a molecule's biological activity.
Chemical Reactivity and Synthesis
Understanding the chemical reactivity and pathways for synthesizing derivatives of complex molecules is another area of interest. Research has explored the chlorination and oxidation of sulfur-containing pyridine derivatives, revealing mechanisms for introducing functional groups or altering the molecular structure to obtain desired properties, which is pivotal in medicinal chemistry for developing new drugs or materials (Moshchitskii et al., 1972).
Antimicrobial Agents
The synthesis and evaluation of novel compounds for antimicrobial applications is a significant research area, where derivatives of pyridine and other heterocyclic compounds are examined for their potential to inhibit bacterial and fungal growth. This includes the development of 1,3,4-triazole-2-one derivatives as antimicrobial agents, showcasing the ongoing search for new therapeutic agents (Neelgundmath & Kotresh, 2012).
Catalysis and Functionalization
Research into the catalytic functionalization of aromatic compounds, such as the synthesis of oxindoles via palladium-catalyzed C-H functionalization, demonstrates the application of complex molecules in catalysis and organic synthesis. This area explores how specific functional groups can be introduced into molecules to create compounds with desired chemical properties, which is fundamental in the synthesis of pharmaceuticals and materials (Magano et al., 2014).
Material Science Applications
In material science, the structural characteristics and modifications of compounds similar to the one can lead to the development of new materials with specific optical, electronic, or mechanical properties. For instance, research into polyimides derived from thiophenyl-substituted benzidines has explored how these compounds contribute to materials with high refractive indices and low birefringence, important for applications in optoelectronics and photonics (Tapaswi et al., 2015).
Propiedades
IUPAC Name |
methyl 4-[[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O4S/c1-3-29-18(27)15(10-24-13-6-4-11(5-7-13)17(26)28-2)30-16-14(20)8-12(9-25-16)19(21,22)23/h4-10,24H,3H2,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLURAWPXWNGPAG-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)OC)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)C(=O)OC)/SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



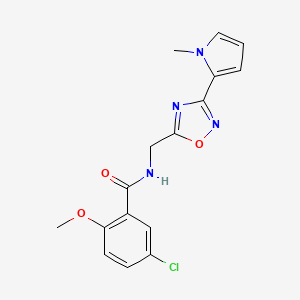
![N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide](/img/structure/B2741996.png)

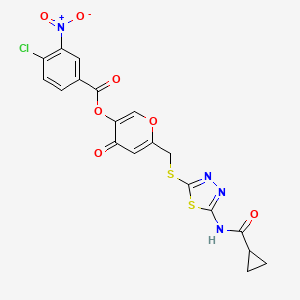
![6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2742000.png)
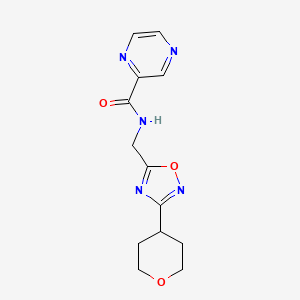
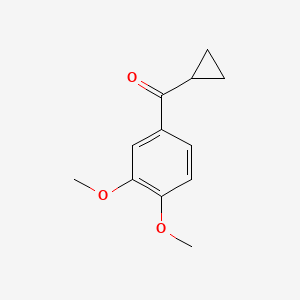
![2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B2742004.png)
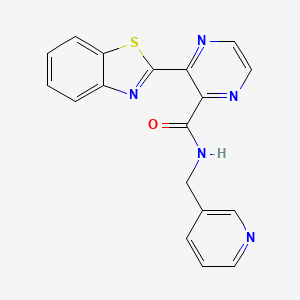
![2-(6,8-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2742007.png)
![Tert-butyl 4-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2742009.png)
